molecular formula C15H12F4N2O2 B2869381 N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea CAS No. 917389-24-3

N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea

Cat. No. B2869381
CAS RN: 917389-24-3
M. Wt: 328.267
InChI Key: ISELQDXAOGXIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea (FMTU) is a novel fluorinated urea compound with a wide range of research and commercial applications. FMTU has been used in a variety of scientific research applications, including drug discovery, laboratory experiments, and biochemical and physiological studies. FMTU has also been used as a reagent in organic synthesis and as a substrate in enzyme-catalyzed reactions.

Scientific Research Applications

Synthesis and Chemical Properties
The synthesis and properties of heterocyclic fluorophosphoranes, which are relevant to the chemical class of N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, have been extensively studied. These compounds are prepared through cleavage of silicon–nitrogen bonds in related ureas with fluorophosphoranes, demonstrating the compound's utility in developing fluorine-containing chemicals with potential applications in materials science and pharmaceuticals (Dunmur & Schmutzler, 1971).

Biomolecular Imaging
In biomolecular imaging, derivatives of this compound have been used to create "latent" fluorophores. These compounds exhibit controlled fluorescence, enabling high-resolution imaging of biological processes such as endocytosis into live human cells. This application underscores the potential of this compound derivatives in advanced imaging techniques for biological research (Lavis, Chao, & Raines, 2006).

Material Science Applications
In material science, the synthesis of polyurethane urea based on fluorine-containing bisphenoxydiamine demonstrates the utility of such compounds in developing materials with enhanced mechanical properties and thermal stability. These findings highlight the potential of this compound derivatives in the creation of advanced polymeric materials (Qin et al., 2006).

Herbicide Selectivity
Research into the selective herbicidal activity of related urea compounds underscores the potential agricultural applications of this compound derivatives. These compounds exhibit selective phytotoxicity, which can be fine-tuned for specific crops, offering a pathway to develop more targeted and environmentally friendly herbicides (Gardner et al., 1985).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2O2/c1-23-13-7-6-9(15(17,18)19)8-12(13)21-14(22)20-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELQDXAOGXIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxy-5-trifluoromethylphenyl isocyanate (1057.8 g) is dissolved in acetonitrile (4240 ml), then 2-fluoroaniline (540.8 g) is added thereto and the mixture is rinsed in with acetonitrile (50 ml). The resulting clear solution is stirred under reflux (ca. 82° C.) for 4 h, then seeded at ca. 78° C. and stirred for ca. 15 min. The suspension is cooled to 0° C., and the product is filtered off with suction and washed with acetonitrile (950 ml, cooled to 0-5° C.). The product is dried overnight at 45° C. in a vacuum drying oven using entraining nitrogen. A total of 1380.8 g of N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea are obtained as a solid, corresponding to 86.4% of theory.
Quantity
1057.8 g
Type
reactant
Reaction Step One
Quantity
4240 mL
Type
solvent
Reaction Step One
Quantity
540.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.